Merck SIP Agonist - 635701-59-6

Merck SIP Agonist

Catalog Number: EVT-263077
CAS Number: 635701-59-6
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Merck's RIG-I agonist is a class of RNA-based therapeutics that activate the retinoic acid-inducible gene I (RIG-I) pathway. [] The RIG-I pathway is a crucial component of the innate immune system, responsible for detecting and responding to viral RNA. [] By mimicking viral RNA, RIG-I agonists stimulate an immune response, leading to the production of interferons and other cytokines that have antiviral and antitumor effects. []

Mechanism of Action

RIG-I agonists work by binding to and activating RIG-I, a cytoplasmic pattern recognition receptor that recognizes viral RNA. [] This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines. [] IFNs play a crucial role in antiviral defense by inducing an antiviral state in surrounding cells and promoting the activation of immune cells, including natural killer cells and cytotoxic T lymphocytes. [] The overall effect of RIG-I activation is the initiation of a robust and targeted immune response against virally infected cells and potentially tumor cells.

Applications

RIG-I agonists have shown promise in preclinical and clinical studies for the treatment of various cancers. [] By activating the innate immune system, RIG-I agonists can potentially overcome the immunosuppressive tumor microenvironment and enhance the efficacy of other cancer treatments, such as immune checkpoint inhibitors. []

One of the key applications of RIG-I agonists is in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. [, ] While immune checkpoint inhibitors have revolutionized cancer treatment, many patients do not respond or develop resistance. RIG-I agonists, by enhancing T cell activation and infiltration into the tumor microenvironment, can potentially overcome this resistance and improve the effectiveness of anti-PD-1 therapy. [, ]

Future Directions

Merck's acquisition of Rigontec, a company specializing in RIG-I agonists, highlights the potential of this therapeutic approach. [] Future research is likely to focus on:

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

Compound Description: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol is a S1P receptor modulator. [] It is formulated in tablets along with microcrystalline cellulose, sodium carboxymethyl starch, and either calcium or magnesium stearate. [] The composition is noted for improved stability and a reduced side effect profile. []

Relevance: This compound is a S1P receptor modulator, directly interacting with the same target as the "Merck S1P Agonist", implying structural similarity allowing for receptor binding. [] Though the precise binding mode (agonist, antagonist, etc.) is not specified, their shared target makes this compound highly relevant for understanding structure-activity relationships.

Imprime PGG

Compound Description: Imprime PGG is a Dectin-1 receptor agonist under investigation for its potential to enhance the efficacy of immune checkpoint inhibitors, particularly in chemotherapy-resistant metastatic triple-negative breast cancer (TNBC). [] Mechanistically, it activates the innate immune system to reprogram the immunosuppressive tumor microenvironment and stimulate antigen-specific T cell activation. [] Preclinical studies have shown that Imprime PGG significantly enhances the anti-cancer efficacy of immune checkpoint inhibitor therapy. []

Relevance: While not directly acting on the S1P receptor, Imprime PGG's relevance stems from its combination with pembrolizumab (anti-PD-1 antibody) for cancer immunotherapy. [] This mechanistic link to immune modulation is notable, as S1P receptor agonists are also explored in immune-related conditions. [] The "Merck S1P Agonist" might possess structural features common to immunomodulatory compounds, making Imprime PGG's activity a point of reference.

Feladilimab

Compound Description: Feladilimab (fela) is an inducible T-cell co-stimulatory (ICOS) receptor agonist, specifically a non-T-cell depleting IgG4 monoclonal antibody. [, ] It has demonstrated single-agent activity in anti-PD-1/L1-experienced relapsed/refractory urothelial carcinoma. [] Furthermore, it shows promising clinical activity and manageable safety in combination with pembrolizumab in PD-1/L1-naïve patients with recurrent/metastatic urothelial carcinoma. [] Feladilimab induces interferon-γ, increases PD-1/L1 expression, and has shown enhanced antitumor activity in combination with PD-1 blockade in preclinical studies. [] In melanoma, feladilimab alone demonstrated single-agent activity in immune checkpoint blockade-experienced patients, and in combination with pembrolizumab, it showed promising clinical activity and a manageable safety profile. []

Relevance: Similar to Imprime PGG, feladilimab's relevance to "Merck S1P Agonist" is indirect, stemming from its use in combination therapies with pembrolizumab for cancer treatment. [, ] This suggests a potential for synergistic effects with immune checkpoint blockade, a mechanism also explored for some S1P modulators. [] Though their targets differ, understanding feladilimab's influence on the tumor microenvironment might provide insights into the broader context of "Merck S1P Agonist" development.

Properties

CAS Number

635701-59-6

Product Name

Merck SIP Agonist

IUPAC Name

1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28)

InChI Key

SHQNRSGKLNMHOS-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

CAY10734

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.